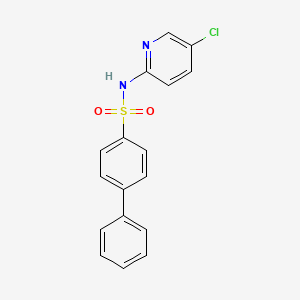
N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-phenylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)benzamide: Similar structure but lacks the sulfonamide group.
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Contains a thiourea moiety instead of the sulfonamide group.
Uniqueness
N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide is unique due to its combination of a chloropyridine ring and a phenylbenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-8-11-17(19-12-15)20-23(21,22)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKQJMMWHQSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5735825.png)
![3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5735829.png)
![2,5-DIMETHYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B5735839.png)
![2-({(1{E})-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE](/img/structure/B5735841.png)


![N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B5735855.png)

![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)

![1-[(4-Fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B5735874.png)
![6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5735882.png)
![N-phenyl-2-[4-(2,3,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5735901.png)
![2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B5735921.png)
